tert-butyl 2-((3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate
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Description
Tert-butyl 2-((3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate is a useful research compound. Its molecular formula is C23H24O7 and its molecular weight is 412.438. The purity is usually 95%.
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Biological Activity
Tert-butyl 2-((3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate (CAS Number: 869080-73-9) is a synthetic compound belonging to the class of chromen-2-one derivatives. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article provides a detailed overview of its biological activity, including case studies, research findings, and relevant data tables.
Chemical Structure and Properties
The molecular formula of this compound is C24H26O7, with a molecular weight of 426.5 g/mol. The compound features a chromenone structure that is significant for its biological activity.
Property | Value |
---|---|
Molecular Formula | C24H26O7 |
Molecular Weight | 426.5 g/mol |
CAS Number | 869080-73-9 |
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. For instance, research has shown that derivatives of chromenone exhibit significant cytotoxicity against various cancer cell lines.
-
Case Study: Cytotoxicity Against MCF-7 Cells
- In vitro studies demonstrated that related compounds with similar structural motifs displayed IC50 values against MCF-7 breast cancer cells ranging from 0.47 μM to 16.1 μM, indicating potent anticancer activity .
- The presence of the methoxy groups in the phenyl ring is believed to enhance this activity by improving interactions with cellular targets.
- Mechanism of Action
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties.
- Experimental Findings
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components:
Structural Feature | Impact on Activity |
---|---|
Methoxy Groups | Enhance cytotoxicity |
Chromenone Core | Essential for biological activity |
Tert-butyl Group | Increases lipophilicity |
Properties
IUPAC Name |
tert-butyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O7/c1-23(2,3)30-21(24)13-28-16-8-6-15-10-17(22(25)29-19(15)12-16)14-7-9-18(26-4)20(11-14)27-5/h6-12H,13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFYJMRAZGAGFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.